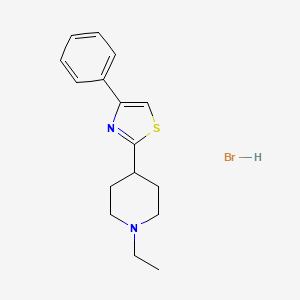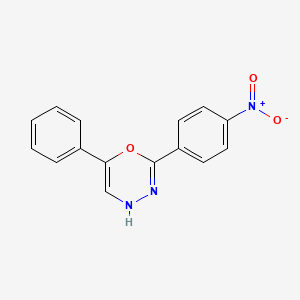![molecular formula C15H10F3N3 B14378120 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole CAS No. 89804-59-1](/img/structure/B14378120.png)
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The reaction proceeds through diazotization, followed by cyclization and chlorination steps . The final product is obtained after decarboxylation and purification steps .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal actions, where it disrupts essential biological processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole with antifungal properties.
Voriconazole: A triazole used as an antifungal agent.
Trazodone: A triazole derivative used as an antidepressant.
Uniqueness
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
89804-59-1 |
|---|---|
Molecular Formula |
C15H10F3N3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
3-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-8-6-11(7-9-12)14-19-13(20-21-14)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |
InChI Key |
FVNXZMBHAMHBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)


![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)


